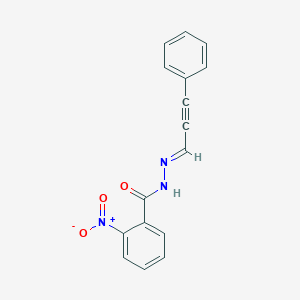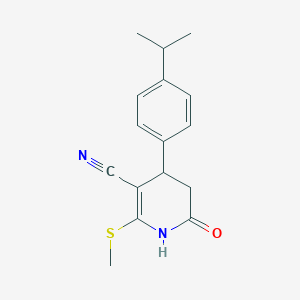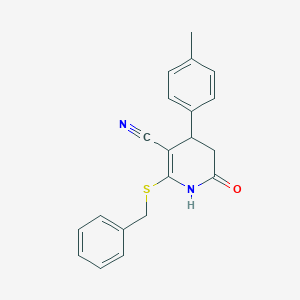
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTAA is a thiazole-based compound that has been synthesized using different methods.
Scientific Research Applications
Photoluminescence Characteristics
- A study detailed the synthesis of a derivative of (Z)-2-(4-Bromophenyl)thiazol-2-yl)-3-(5-Methylthiophen-2-yl)acrylonitrile and investigated its photoluminescence characteristics. The derivative was synthesized via a base-catalyzed condensation reaction and exhibited green fluorescence in both solid state and solution under UV irradiation. It was also found to have good thermal stability (Xu, Yu, & Yu, 2012).
Synthesis and Structural Analysis
- Another research focused on the synthesis of similar compounds, specifically (2E)-3-Aryl(hetaryl)-2-[5-bromo-4-aryl(hetaryl)-1,3-thiazol-2-yl]acrylonitriles. These were produced through bromination and alternative methods involving aldehydes, cyanothioacetamide, α-bromoketones, and bromine. The structures were confirmed using 2D NMR spectroscopy and X-ray diffraction analysis (Pakholka et al., 2021).
Optical Limiting Applications
- Research on thiophene dyes, including 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile and its derivatives, demonstrated their potential in optical limiting for protecting human eyes and optical sensors. Their nonlinear absorption and optical limiting behavior under laser excitation were significant, suggesting applications in photonic or optoelectronic devices (Anandan et al., 2018).
Synthesis of Novel Biphenyl Derivatives
- A study synthesized new biphenyl derivatives containing furan and thiophene groups from (Z)-2-(4-Bromophenyl)acrylonitrile. These compounds' photoluminescent properties were investigated, showing potential for applications in materials science and engineering (Li et al., 2010).
properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2S2/c1-11-2-7-15(22-11)8-13(9-19)17-20-16(10-21-17)12-3-5-14(18)6-4-12/h2-8,10H,1H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTGYAMMQNMQRD-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate](/img/structure/B378536.png)
![10-(4-Tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B378538.png)


![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B378544.png)
![5-bromo-2-hydroxy-N'-[1-(4-methoxyphenyl)propylidene]benzohydrazide](/img/structure/B378545.png)



![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B378552.png)
![2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B378556.png)

![4-(5-Methyl-2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B378558.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B378559.png)